molecular formula C14H8ClIN2O B113185 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 887360-06-7

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B113185
CAS RN: 887360-06-7
M. Wt: 382.58 g/mol
InChI Key: UMXXIWDNFHCLJW-UHFFFAOYSA-N
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Description

“6-Chloro-2-(4’-iodophenyl)-3-(N,N-diethyl)imidazo[1,2-a]pyridine-3-acetamide”, also known as [123 I]CLINDE, is a compound that has been developed for single-photon emission computed tomography imaging of peripheral benzodiazepine receptors (PBRs) in the brain . It has an imidazopyridine-3-acetamide structure and has shown to have high affinity for PBRs .


Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is related to well-known PET ligands such as (18)F-PBR111 and (18)F-DPA-714 . It has an imidazopyridine-3-acetamide structure .

Scientific Research Applications

Synthesis and Transformation of Derivatives

Research on the synthesis and chemical transformations of imidazole derivatives, such as "The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles" by Abdurakhmanova et al. (2018), offers insights into the synthesis methods of imidazole derivatives and their biological properties. These derivatives, including imidazoles, are utilized in creating compounds with potential insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other activities (Abdurakhmanova et al., 2018).

Role in Food Chemistry

The formation and fate of heterocyclic amines like PhIP, as discussed in "2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) formation and fate" by Zamora and Hidalgo (2015), highlight the chemical pathways and the impact of lipid oxidation and the Maillard reaction in the creation of food toxicants. This research could provide a backdrop for studying the interactions of similar imidazo[1,2-a]pyridine derivatives in food chemistry (Zamora & Hidalgo, 2015).

Medicinal Chemistry Applications

Studies on imidazole scaffolds, such as the design of p38α MAP kinase inhibitors with imidazole scaffolds, reveal their potential in creating selective inhibitors for proinflammatory cytokine release inhibition. This suggests a pathway for utilizing specific imidazole derivatives in developing novel therapeutic agents with high binding selectivity and potency (Scior et al., 2011).

Optical Sensors and Organic Synthesis

The development of optical sensors using pyrimidine derivatives, as detailed by Jindal and Kaur (2021), emphasizes the role of heteroatoms in creating recognition units for sensing applications. This could imply potential uses for the specified compound in developing sensors for environmental monitoring or bioanalytical applications (Jindal & Kaur, 2021).

properties

IUPAC Name

6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClIN2O/c15-10-3-6-13-17-14(12(8-19)18(13)7-10)9-1-4-11(16)5-2-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXXIWDNFHCLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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